Benzyl 2-(2-butoxyethoxy)ethyl hexanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a colorless, transparent liquid primarily used as a plasticizer to enhance the flexibility and durability of plastics and rubbers . This compound is also utilized in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzyl 2-(2-butoxyethoxy)ethyl hexanedioate is typically synthesized through the esterification of adipic acid with 2-(2-butoxyethoxy)ethanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water formed during the reaction . The general reaction scheme is as follows:
Adipic acid+2(2-(2-butoxyethoxy)ethanol)→Benzyl 2-(2-butoxyethoxy)ethyl hexanedioate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they undergo esterification in the presence of an acid catalyst. The reaction mixture is then distilled to separate the desired ester from by-products and unreacted starting materials .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 2-(2-butoxyethoxy)ethyl hexanedioate can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the ester groups into alcohols under suitable reducing conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Adipic acid and 2-(2-butoxyethoxy)ethanol.
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Alcohols derived from the ester groups.
Wissenschaftliche Forschungsanwendungen
Benzyl 2-(2-butoxyethoxy)ethyl hexanedioate has several scientific research applications, including:
Wirkmechanismus
The primary mechanism of action of Benzyl 2-(2-butoxyethoxy)ethyl hexanedioate involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and elasticity of the material . This compound does not have specific molecular targets or pathways in biological systems, as its primary function is to modify the physical properties of materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dioctyl phthalate (DOP): Another widely used plasticizer with similar applications in enhancing the flexibility of polymers.
Diisononyl phthalate (DINP): Used as a plasticizer in various industrial applications.
Di(2-ethylhexyl) adipate (DEHA): A plasticizer with similar chemical properties and applications.
Uniqueness
Benzyl 2-(2-butoxyethoxy)ethyl hexanedioate is unique due to its specific chemical structure, which imparts distinct physical properties such as lower volatility and higher compatibility with certain polymers compared to other plasticizers . This makes it particularly valuable in applications requiring enhanced durability and flexibility .
Eigenschaften
CAS-Nummer |
549533-42-8 |
---|---|
Molekularformel |
C21H32O6 |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
6-O-benzyl 1-O-[2-(2-butoxyethoxy)ethyl] hexanedioate |
InChI |
InChI=1S/C21H32O6/c1-2-3-13-24-14-15-25-16-17-26-20(22)11-7-8-12-21(23)27-18-19-9-5-4-6-10-19/h4-6,9-10H,2-3,7-8,11-18H2,1H3 |
InChI-Schlüssel |
MXMSRLWLJCUTEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOCCOC(=O)CCCCC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.